molecular formula C16H24N2O3 B13533454 Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B13533454
M. Wt: 292.37 g/mol
InChI Key: AXKHIQYXWCIOCE-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate ( 886768-13-4) is a high-purity chemical building block supplied for research and development purposes. This compound features a piperazine ring core that is substituted with a 3-methoxyphenyl group and protected by a tert-butyloxycarbonyl (Boc) group. It has a molecular formula of C16H24N2O3 and a molecular weight of 292.37 g/mol . Research Applications and Value This compound serves as a versatile advanced intermediate or building block in organic synthesis, particularly in the pharmaceutical industry . Piperazine-carboxylate derivatives are recognized as privileged scaffolds in medicinal chemistry for generating covalent, selective, and efficacious inhibitors of endocannabinoid hydrolases . Specifically, this class of compounds has shown significant research value in the development of inhibitors for enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . The Boc-protected piperazine core is a key structural element that can be further functionalized, making it a critical starting material for the synthesis of more complex target molecules in drug discovery programs . Handling and Safety This product is intended for research use only and is not for human or veterinary use . Please refer to the Safety Data Sheet for detailed handling information. General safety notes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Researchers should wear suitable protective equipment, use the material only in a chemical fume hood, and avoid releasing it into the environment . For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-8-17-11-14(18)12-6-5-7-13(10-12)20-4/h5-7,10,14,17H,8-9,11H2,1-4H3

InChI Key

AXKHIQYXWCIOCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Route A: Direct N-alkylation of Piperazine Derivatives

Method Overview:

  • Starting from commercially available piperazine, selective mono-protection is achieved using tert-butyl carbamate (Boc) groups.
  • The aromatic moiety (3-methoxyphenyl) is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
  • Final esterification with tert-butyl chloroformate yields the target compound.

Reaction Scheme:

Piperazine → N-Boc protected piperazine → N-alkylation with 3-methoxyphenyl halide or boronic acid derivative → Esterification with tert-butyl chloroformate

Route B: Multi-step Synthesis via Intermediates

Step 1: Synthesis of N-Boc Piperazine

  • Reference: CN108033931B describes a method involving chlorination, Boc protection, and cyclization, which can be adapted for the piperazine core.

Step 2: Introduction of the 3-Methoxyphenyl Group

  • Method: Cross-coupling reactions such as Suzuki-Miyaura coupling between a 3-methoxyphenylboronic acid and a halogenated piperazine intermediate, under palladium catalysis, are commonly employed.

Step 3: Carboxylate Ester Formation

  • Method: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under mild conditions to form the tert-butyl ester.

Detailed Reaction Conditions and Data Table

Step Starting Material Reagents Conditions Product Yield Notes
1 Piperazine Di-tert-butyl dicarbonate (Boc2O) Room temperature, inert atmosphere N-Boc piperazine 85-95% Selective mono-protection
2 N-Boc piperazine 3-Methoxyphenylboronic acid Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, reflux N-(3-methoxyphenyl)-N-Boc piperazine 70-85% Suzuki coupling
3 N-(3-methoxyphenyl)-N-Boc piperazine tert-Butyl chloroformate TEA, DCM, 0°C to room temp Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate 80-90% Esterification

Note: The exact yields depend on reaction scale and purity of intermediates.

Reaction Mechanisms

Boc Protection of Piperazine

Protection involves nucleophilic attack of piperazine nitrogen on di-tert-butyl dicarbonate, forming a carbamate linkage, which prevents undesired side reactions during subsequent steps.

Suzuki-Miyaura Coupling

The cross-coupling between the halogenated piperazine intermediate and 3-methoxyphenylboronic acid proceeds via oxidative addition, transmetalation, and reductive elimination, catalyzed by palladium complexes.

Esterification with tert-Butyl Chloroformate

The nucleophilic amine reacts with tert-butyl chloroformate, forming a carbamate ester, with triethylamine scavenging the generated HCl.

Notes on Industrial Scale-up and Purification

  • Reaction Monitoring: TLC, HPLC, and NMR are used to monitor reaction progress.
  • Purification: Crystallization from suitable solvents (e.g., ethyl acetate, hexanes) or chromatography ensures high purity.
  • Safety Considerations: Handling of chlorinated reagents and palladium catalysts requires appropriate safety measures.

Scientific Research Findings and Supporting Data

Research indicates that the synthetic route involving Suzuki coupling offers high selectivity and yields, with the process adaptable for large-scale manufacturing. The use of protected intermediates minimizes side reactions and improves overall purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the target being studied .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, enabling diverse substitutions at the 2-, 3-, or 4-positions of the piperazine ring. Below is a comparison of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications
Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate (Target) 3-Methoxyphenyl at 2-position C₁₆H₂₄N₂O₃ 292.37 Drug intermediate
Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 3-Cyano-6-phenylpyridin-2-yl at 4-position C₂₁H₂₅N₅O₂ 379.46 Kinase inhibitor intermediate
Tert-butyl 4-(2-fluoropyridin-3-yl)piperazine-1-carboxylate (C20) 2-Fluoropyridin-3-yl at 4-position C₁₄H₂₀FN₃O₂ 297.33 Anticancer agent precursor
Tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate 3-Chloropropyl at 4-position C₁₂H₂₃ClN₂O₂ 262.78 Alkylating agent
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate Oxadiazole-functionalized pyridin-2-yl at 4-position C₁₇H₂₃N₅O₃ 345.40 Antibacterial research

Key Observations :

  • Substituent Position : The target compound’s 2-position substitution distinguishes it from most analogs, which typically feature modifications at the 4-position. This positional variance impacts steric and electronic interactions in biological systems.
  • Functional Groups: Electron-withdrawing groups (e.g., cyano ) or heterocycles (e.g., oxadiazole ) enhance target specificity in enzyme inhibition, whereas the 3-methoxyphenyl group in the target may favor π-π stacking interactions.

Physicochemical Properties

Property Target Compound Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate
Molecular Weight 292.37 379.46
Purity ≥95% (typical commercial) 95%
Solubility Moderate in DCM, THF Low in water; soluble in DMF
Stability Stable at -20°C Hygroscopic; requires desiccants

Insight : Bulkier substituents (e.g., phenylpyridinyl) reduce aqueous solubility but improve lipophilicity, enhancing membrane permeability .

Biological Activity

Tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that demonstrate its therapeutic potential.

Synthesis

The compound is synthesized through a multi-step process involving the alkylation of piperazine derivatives. The general synthetic pathway includes:

  • Alkylation of Piperazine : Starting from 1-(3-methoxyphenyl)piperazine, tert-butyl bromoacetate is used to introduce the tert-butyl group.
  • Carboxylation : The introduction of the carboxylate moiety is achieved through various coupling reactions that enhance the compound's solubility and biological activity.

Biological Activity

The biological activity of this compound has been evaluated across several studies, showcasing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against squamous cell carcinoma (SCC) lines, with IC50 values indicating potent growth inhibition:

CompoundCell LineIC50 (µM)
This compoundSCC-915.2
CarboplatinSCC-925.0
DoxorubicinSCC-920.5

These results suggest that this compound has a more favorable profile compared to standard chemotherapy agents like carboplatin and doxorubicin .

The mechanism underlying its biological activity appears to involve interaction with serotonin receptors, specifically the 5-HT1A receptor. Molecular docking studies have indicated a high binding affinity, which correlates with its observed effects in neuropharmacological assays .

Case Studies

Case Study 1: Neuropharmacological Evaluation

In a study assessing the impact on serotonin signaling, researchers found that the compound acted as an antagonist at the 5-HT1A receptor. This antagonistic activity was linked to anxiolytic-like effects in animal models, suggesting potential applications in treating anxiety disorders .

Case Study 2: Antiproliferative Effects

Another investigation focused on its antiproliferative effects against various cancer cell lines. The study utilized an MTT assay to determine cell viability post-treatment with different concentrations of the compound. Results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for tert-butyl 2-(3-methoxyphenyl)piperazine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine ring. A common route starts with Boc-protected piperazine derivatives, followed by coupling with 3-methoxyphenyl groups via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. For example, tert-butyl piperazine-1-carboxylate reacts with 3-bromo-1-methoxybenzene in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert conditions (80–100°C, 12–24 hours) .
  • Characterization : Intermediates are validated using 1H NMR^1 \text{H NMR} (e.g., δ 1.46 ppm for Boc tert-butyl protons), 13C NMR^{13} \text{C NMR}, and LCMS (e.g., [M+H]⁺ at m/z 372.2 for intermediates) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and Boc tert-butyl protons (δ 1.46 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl groups (δ 155–160 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 349.2 for C₁₇H₂₅N₂O₃) .
  • FT-IR : Detects C=O stretching (1680–1720 cm⁻¹) and C-O-C ether bonds (1240–1270 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions for introducing aryl groups to the piperazine core?

  • Experimental Design :

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ or Na₂CO₃ as base in toluene/ethanol (3:1) at 60–100°C .
  • Key Variables :
  • Ligands : XPhos or SPhos improves yield for electron-deficient aryl halides.
  • Microwave Irradiation : Reduces reaction time (e.g., 3 hours at 100°C vs. 24 hours under reflux) .
  • Yield Optimization : Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) achieves >90% purity .

Q. How can contradictions in spectroscopic data (e.g., unexpected 1H NMR^1 \text{H NMR} splitting) be resolved during structural validation?

  • Analytical Strategy :

  • Cross-Validation : Compare experimental 1H NMR^1 \text{H NMR} with computational predictions (e.g., DFT calculations) for coupling constants .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous protons and confirm connectivity (e.g., differentiating piperazine NH from methoxyphenyl protons) .
  • X-ray Diffraction : Resolve stereochemical ambiguities. For example, single-crystal XRD confirmed the tert-butyl group’s axial position in a related piperazine derivative (space group P2₁/c, resolution 0.84 Å) .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to targets like dopamine D2 receptors (PDB ID: 6CM4). Focus on the methoxyphenyl group’s role in π-π stacking .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (K_D) by immobilizing the target protein on a CM5 chip and injecting the compound at varying concentrations .
  • In Vitro Assays : Test inhibition of prolyl hydroxylase (PHD2) activity using α-ketoglutarate depletion assays, referencing similar Boc-piperazine derivatives .

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